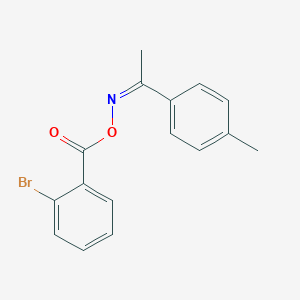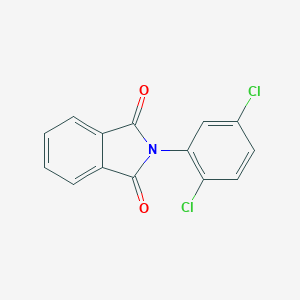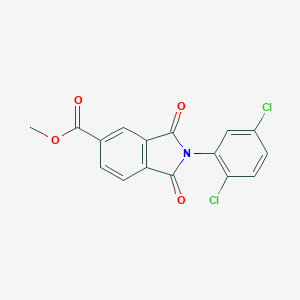
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H27BrN4O7 and its molecular weight is 683.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry Applications
Complex molecules like the one mentioned are often synthesized as intermediates or final products in the development of biologically active compounds. For instance, compounds derived from pyrazolines and quinolines have been extensively studied for their diverse biological activities. The synthesis of these compounds involves multiple steps, including nitration, chlorination, alkylation, reduction, and nucleophilic substitution reactions. These synthetic routes offer a versatile platform for the synthesis of a wide range of derivatives, which can be tailored for specific biological activities or physical properties (Wang et al., 2016).
Antimicrobial and Antifungal Applications
Some derivatives of quinoline-pyrazoline compounds have shown potent antimicrobial and antifungal activities. For example, certain fluoro-substituted coumarin rings combined with fluoro-substituted phenyl rings have exhibited better antimicrobial activity than their chloro/iodo/bromo-substituted analogs. These findings suggest that structural modifications of such compounds could enhance their potency as antimicrobial agents, indicating a potential area of application for complex molecules like the one (Ansari & Khan, 2017).
Anticancer Applications
Complex quinoline and pyrazoline derivatives have been explored for their anticancer properties. The design and synthesis of these molecules as small molecule inhibitors play a crucial role in anticancer research. Derivatives exhibiting potential biological activities have been synthesized, highlighting the importance of these compounds in the development of new anticancer drugs. The specific structural features of these molecules can be critical for their biological activity, underscoring the relevance of studying such complex compounds (Wang et al., 2016).
Electrical and Memory Performance Applications
In materials science, complex organic molecules have been used to develop polymers with specific electrical memory performances. For example, carbazole-pyrazoline-containing polymer systems have been investigated for their nonvolatile write-once-read-many-times memory (WORM) and volatile static random access memory (SRAM) characteristics. This demonstrates the potential of such compounds in the development of new materials for electronic applications (Lu et al., 2015).
特性
IUPAC Name |
6-bromo-3-[3-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrN4O7/c1-44-28-15-21(16-29(45-2)32(28)46-3)34(41)38-27(19-9-12-23(13-10-19)39(42)43)18-26(37-38)31-30(20-7-5-4-6-8-20)24-17-22(35)11-14-25(24)36-33(31)40/h4-17,27H,18H2,1-3H3,(H,36,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPGNJRDPFUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-ethoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B400205.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B400207.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzoyl)oxime](/img/structure/B400208.png)


![2-(Chloromethyl)-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B400216.png)
![13-(((4-methoxyphenyl)amino)methyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione](/img/structure/B400218.png)
![N-[(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B400220.png)
![17-[(Phenylamino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B400221.png)
![2-Oxo-2-phenylethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B400222.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide](/img/structure/B400224.png)
![Butyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B400225.png)

